Famprofazone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

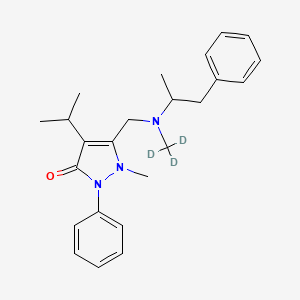

Famprofazone-d3 is a deuterated form of famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It is known for its analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and metabolic studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of famprofazone-d3 involves the incorporation of deuterium atoms into the famprofazone molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated methyl iodide (CD3I) can be used to methylate the nitrogen atom in the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions.

化学反応の分析

Types of Reactions

Famprofazone-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can introduce halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives

Reduction: Formation of reduced derivatives with lower oxidation states

Substitution: Formation of halogenated and alkylated derivatives

科学的研究の応用

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Famprofazone-d3 exhibits strong analgesic and anti-inflammatory effects similar to its parent compound. It is utilized in treating various conditions characterized by pain and inflammation. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation.

1.2 Potential in Pain Management

Research indicates that this compound may be effective in managing chronic pain conditions. Its ability to modulate inflammatory responses makes it a candidate for conditions such as arthritis and other inflammatory diseases .

Metabolic Profile and Implications

2.1 Conversion to Methamphetamine and Amphetamine

One of the critical aspects of this compound is its metabolic conversion to methamphetamine and amphetamine. Studies have shown that approximately 15-20% of an oral dose of famprofazone is metabolized into these substances . This conversion raises concerns regarding drug testing, particularly in competitive sports.

2.2 Case Studies in Sports Doping

Several case studies have documented instances where athletes tested positive for methamphetamine due to the consumption of products containing famprofazone. For example, during a sports competition in Taiwan, an athlete claimed to have ingested Gewolen, a medication containing famprofazone, leading to positive drug tests for methamphetamine . These findings underscore the importance of understanding the metabolic pathways of this compound in both clinical and forensic contexts.

Forensic Applications

3.1 Drug Testing and Analysis

The presence of this compound as a source of methamphetamine in urine samples has significant implications for forensic science. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify the metabolites of famprofazone in biological samples . The ability to accurately identify these metabolites is crucial for interpreting drug test results, especially in legal and competitive settings.

3.2 Implications for Public Health

Understanding the metabolic profile of this compound can aid public health officials in addressing issues related to substance abuse and doping in sports. By recognizing the potential for false positives due to legitimate medical use, strategies can be developed to mitigate the impact on athletes' careers while ensuring that health regulations are upheld.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmacological Use | Analgesic, anti-inflammatory agent; potential for chronic pain management |

| Metabolism | Converts 15-20% into methamphetamine and amphetamine |

| Forensic Science | Used in drug testing; significant implications for athletes testing positive |

| Public Health Implications | Raises awareness about legitimate medical use versus substance abuse issues |

作用機序

Famprofazone-d3 exerts its effects through several mechanisms:

Inhibition of Cyclooxygenase (COX): this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This leads to reduced inflammation, pain, and fever.

Metabolism to Active Metabolites: this compound is metabolized in the body to produce active metabolites, including methamphetamine and amphetamine. These metabolites contribute to its analgesic and stimulant effects.

Interaction with Receptors: The compound interacts with various receptors in the body, including adrenergic and dopaminergic receptors, to exert its pharmacological effects.

類似化合物との比較

Famprofazone-d3 can be compared with other similar compounds in the pyrazolone series, such as:

Phenylbutazone: Another nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties. phenylbutazone has a different metabolic profile and is associated with more severe side effects.

Metamizole: Known for its potent analgesic and antipyretic effects, metamizole has a different mechanism of action and is used in different clinical settings.

Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties, antipyrine is used primarily for its diagnostic applications in liver function tests.

This compound is unique due to its deuterated form, which provides advantages in analytical and metabolic studies. Its stable isotopic labeling allows for precise tracking and quantification in various research applications.

生物活性

Famprofazone-d3 is a deuterated form of famprofazone, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. Famprofazone is known for its analgesic, anti-inflammatory, and antipyretic properties. The biological activity of famprofazone and its derivatives, including this compound, has been the subject of various studies due to their implications in pharmacology and toxicology.

Famprofazone exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain. The inhibition of COX enzymes leads to reduced levels of these inflammatory mediators, thereby alleviating pain and inflammation.

Metabolism and Active Metabolites

Famprofazone is metabolized in the body to several active metabolites, including methamphetamine and amphetamine. Approximately 15-20% of an oral dose is converted to methamphetamine, which can lead to positive results in drug tests for amphetamines . This metabolic pathway is significant as it raises concerns regarding potential abuse and regulatory implications in sports due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA) .

Pharmacokinetics

The pharmacokinetic profile of famprofazone indicates that it has a relatively short half-life, necessitating multiple doses for sustained therapeutic effects. Studies have shown that famprofazone undergoes extensive hepatic metabolism, resulting in various metabolites that contribute to its overall pharmacological profile .

Case Studies and Clinical Trials

- Efficacy in Pain Management :

- Impact on Drug Testing :

- Metabolic Profile Analysis :

Comparative Biological Activity Table

| Compound | Analgesic Activity | Anti-inflammatory Activity | Metabolite Formation | Half-life (hrs) |

|---|---|---|---|---|

| Famprofazone | High | High | Methamphetamine (15-20%) | 2-4 |

| This compound | Moderate | Moderate | Similar | Similar |

特性

分子式 |

C24H31N3O |

|---|---|

分子量 |

380.5 g/mol |

IUPAC名 |

1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |

InChIキー |

GNUXVOXXWGNPIV-GKOSEXJESA-N |

異性体SMILES |

[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |

正規SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。